molecular formula C9H8ClF3N2O B6263828 1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride CAS No. 2225142-08-3

1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride

Cat. No.: B6263828
CAS No.: 2225142-08-3
M. Wt: 252.62 g/mol
InChI Key: ABNRUEVANXWNSX-UHFFFAOYSA-N
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Description

1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a trifluoroethanamine group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the use of 2-aminophenol as a precursor. The process includes several steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ advanced catalytic systems and optimized reaction conditions to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole derivatives with various functional groups, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of 1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to the presence of the trifluoroethanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

2225142-08-3

Molecular Formula

C9H8ClF3N2O

Molecular Weight

252.62 g/mol

IUPAC Name

1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethanamine;hydrochloride

InChI

InChI=1S/C9H7F3N2O.ClH/c10-9(11,12)7(13)8-14-5-3-1-2-4-6(5)15-8;/h1-4,7H,13H2;1H

InChI Key

ABNRUEVANXWNSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(C(F)(F)F)N.Cl

Purity

95

Origin of Product

United States

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